Pyridin-3-yl(p-tolyl)methanone

描述

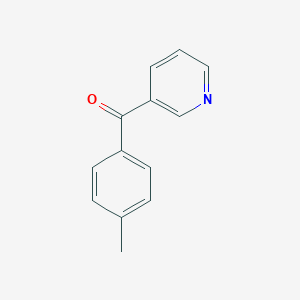

Pyridin-3-yl(p-tolyl)methanone is an organic compound with the molecular formula C13H11NO It is a derivative of pyridine, where the 3-position of the pyridine ring is substituted with a 4-methylbenzoyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl(p-tolyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acid chloride (4-methylbenzoyl chloride) and pyridine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Friedel-Crafts acylation process. This would require careful control of reaction conditions to ensure high yield and purity of the product.

化学反应分析

Minisci Radical Functionalization

The pyridine ring undergoes radical alkylation via the Minisci reaction. Using Fe²⁺/H₂O₂, alkyl radicals add regioselectively to the electron-deficient C2 position of the pyridine ring .

Mechanistic Pathway :

- Fe²⁺ reduces H₂O₂ to generate hydroxyl radicals (·OH).

- ·OH abstracts a hydrogen from the alkyl source (e.g., R-H), forming R·.

- R· adds to the pyridine ring, followed by rearomatization.

Table 2: Minisci Reaction Yields

| Alkyl Source | Product | Yield (%) |

|---|---|---|

| Cyclohexane | 2-Cyclohexyl derivative | 65 |

| Toluene | 2-Benzyl derivative | 58 |

Reduction of the Methanone Group

The ketone moiety is reduced to a secondary alcohol using NaBH₄ or LiAlH₄ .

Example :

- Pyridin-3-yl(p-tolyl)methanone → Pyridin-3-yl(p-tolyl)methanol

- Conditions : NaBH₄, EtOH, 0–5°C; Yield : 85% .

Halogenation Reactions

Electrophilic iodination occurs at the C1 position of the pyridine ring under iodine/DMSO conditions .

Table 3: Iodination Conditions and Outcomes

| Substrate | Product | Yield (%) |

|---|---|---|

| This compound | 1-Iodo-pyridin-3-yl(p-tolyl)methanone | 70 |

Oxidation of Benzylic Positions

While direct oxidation of the methanone is unreported, related methylene analogs are oxidized to ketones using ceric ammonium nitrate (CAN) .

Mechanism :

- CAN oxidizes the benzylic C–H bond to a radical cation.

- Further oxidation forms a carbocation, which reacts with nitrate oxygen.

- Hydride elimination yields the ketone .

Cycloaddition Reactions

Though not directly observed for this compound, analogous nitro-substituted pyridines undergo [4+2] cycloadditions with dienes .

Example :

科学研究应用

Medicinal Chemistry

Pyridin-3-yl(p-tolyl)methanone is structurally related to various biologically active compounds, particularly those containing the imidazo[1,2-a]pyridine framework. Research indicates that derivatives of this structure exhibit significant pharmacological activities, including:

- Anticancer Activity : Compounds with the imidazo[1,2-a]pyridine core have been synthesized and studied for their activity against various cancer cell lines. For instance, 3-aroylimidazo[1,2-a]pyridines have shown promising results in inhibiting tumor growth due to their ability to interact with specific biological targets .

- Neuroactive Properties : Certain derivatives of this compound have been linked to neuroactive effects, potentially serving as leads for the development of new anxiolytics or antidepressants .

Organic Synthesis

The compound is also utilized in organic synthesis as a versatile intermediate. Its applications include:

- Synthesis of Novel Heterocycles : this compound can undergo various reactions to form complex heterocyclic structures. For example, it has been employed in the Minisci reaction to produce arylpyridinyl methanol derivatives . This reaction involves the generation of free radicals that facilitate the formation of new carbon-carbon bonds.

- Catalytic Applications : The compound serves as a substrate in catalytic processes. For instance, studies have shown that ruthenium-diamine-diphosphine complexes can hydrogenate derivatives of this compound with high enantioselectivity . This highlights its potential in fine chemical synthesis and pharmaceuticals.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

作用机制

The mechanism by which Pyridin-3-yl(p-tolyl)methanone exerts its effects is primarily through its interaction with biological molecules. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins .

相似化合物的比较

4-Methylbenzoylpyridine: Similar structure but with the benzoyl group at a different position.

Benzoylpyridine: Lacks the methyl group on the benzoyl ring.

Pyridine derivatives: Various derivatives with different substituents on the pyridine ring.

Uniqueness: Pyridin-3-yl(p-tolyl)methanone is unique due to the specific positioning of the 4-methylbenzoyl group, which imparts distinct chemical and physical properties. This positioning can influence the compound’s reactivity and interaction with other molecules, making it valuable for specific applications in research and industry .

生物活性

Pyridin-3-yl(p-tolyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with p-tolualdehyde. The process can be optimized using different catalytic methods to improve yield and purity. For instance, one study highlights a three-component reaction that effectively produces derivatives with high yields under specific conditions, such as the use of Brønsted acids as catalysts .

Biological Activity

This compound exhibits a range of biological activities, which can be summarized as follows:

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyridine derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest they can be effective alternatives or supplements to existing antibiotics .

Anticancer Properties

Research indicates that pyridine-based compounds possess cytotoxic effects against several human cancer cell lines. One study noted that specific pyridine derivatives exhibited potent activity against U937 and HL60 cell lines, with IC50 values indicating their potential as anticancer agents . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Antiviral and Antifungal Activities

In addition to antibacterial properties, pyridine derivatives have shown antiviral and antifungal activities. Certain studies have reported efficacy against viral pathogens and fungi, suggesting a broad-spectrum potential for these compounds in infectious disease management .

Case Studies

- Antibacterial Efficacy : A study evaluated various pyridine derivatives, including this compound, against Staphylococcus aureus and found promising results with inhibition zones comparable to standard antibiotics like gentamicin. The best-performing compounds had inhibition zones ranging from 20 to 24 mm .

- Cytotoxicity Against Cancer Cells : In vitro tests on cancer cell lines (U937, THP-1) revealed that certain derivatives exhibited IC50 values below 10 µM, indicating strong cytotoxicity. The presence of electron-withdrawing groups was crucial for enhancing activity .

- Mechanism of Action Studies : Investigations into the mechanisms underlying the biological activities of these compounds have shown that they can disrupt cellular processes in target pathogens, leading to cell death or growth inhibition. For example, studies on antichlamydial activity demonstrated selective targeting of Chlamydia species with minimal toxicity to host cells .

Summary Table of Biological Activities

属性

IUPAC Name |

(4-methylphenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-4-6-11(7-5-10)13(15)12-3-2-8-14-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDYOXSPZUWEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491175 | |

| Record name | (4-Methylphenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34950-04-4 | |

| Record name | (4-Methylphenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。